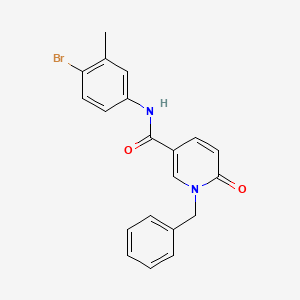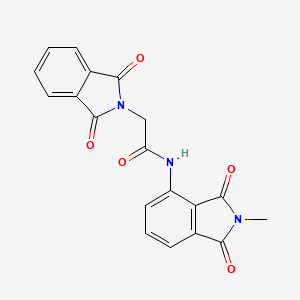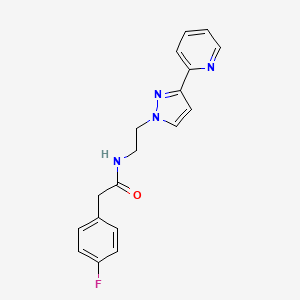![molecular formula C16H27N3O2 B2618182 N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide CAS No. 1645402-56-7](/img/structure/B2618182.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide is a useful research compound. Its molecular formula is C16H27N3O2 and its molecular weight is 293.411. The purity is usually 95%.
BenchChem offers high-quality N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glutamate-Modulating Agents in Addiction and Neurological Disorders
Glutamate-modulating agents, such as N-acetyl cysteine (NAC), have shown promise in treating addictive behaviors and neurological disorders. NAC appears to restore extracellular glutamate concentration in the nucleus accumbens, reducing addictive behavior in pathological gambling and potentially offering insights into mechanisms that could be relevant for compounds like "N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide" in future research (Grant et al., 2007).
Acetaminophen and Its Effects on Patent Ductus Arteriosus
Studies on acetaminophen have unveiled its vasomodulator effects on the closure of the patent ductus arteriosus (PDA), demonstrating the compound's influence beyond its well-known analgesic and antipyretic roles. This insight into the modulation of prostaglandin synthesis by selective inhibition of cyclooxygenase (COX) activity suggests areas for further exploration regarding the effects of related compounds in vascular modulation (Cinteză et al., 2018).
Metabolite Analysis for Environmental and Occupational Exposure
The study of N,N-dimethylacetamide (DMA) metabolites, such as S-(acetamidomethyl)mercapturic acid (AMMA), in the context of occupational exposure to solvents, highlights the importance of metabolite profiling in understanding toxicokinetics and assessing exposure risks. This research area underscores the potential for studying the metabolism and effects of "N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide" and related compounds in environmental health and safety (Princivalle et al., 2010).
Implications in Antidepressant Therapy
Research on ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, in treatment-resistant depression, illuminates the role of glutamatergic neurotransmission in mood disorders. The rapid antidepressant effects of ketamine suggest a potential research pathway for investigating the therapeutic applications of related compounds in mood regulation and treatment-resistant psychiatric conditions (Yang et al., 2015).
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-14(2)8-12(15(3,4)21-14)18-9-13(20)19-16(5,10-17)11-6-7-11/h11-12,18H,6-9H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYZICWCFDBAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NCC(=O)NC(C)(C#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2618101.png)






![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2618115.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)
![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2618122.png)